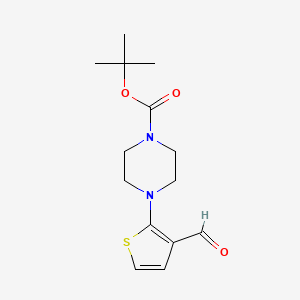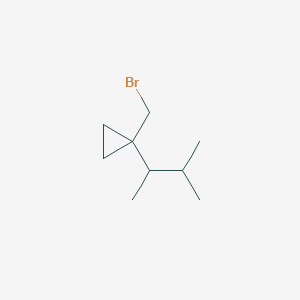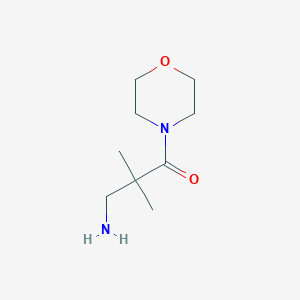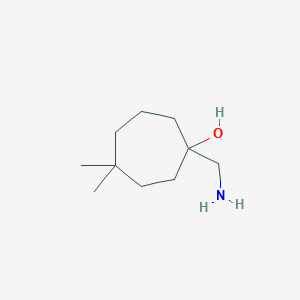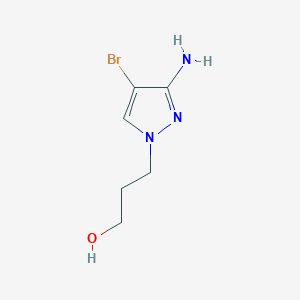![molecular formula C11H13FN2 B13209238 5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13209238.png)
5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] is a synthetic compound belonging to the class of spiroindoles. Spiroindoles are characterized by a unique spirocyclic structure where an indole moiety is fused to another ring system at a single carbon atom. The presence of a fluorine atom at the 5-position of the indole ring enhances the compound’s chemical properties, making it a valuable target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrolidine precursor. This step often requires the use of a strong base or acid catalyst to facilitate the formation of the spirocyclic structure.
Fluorination: The final step involves the introduction of a fluorine atom at the 5-position of the indole ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the spirocyclic structure into more simplified indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Simplified indole derivatives.
Substitution: Various functionalized indole derivatives depending on the substituents introduced.
Scientific Research Applications
5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of advanced polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Lacks the spirocyclic structure but shares the fluorine substitution at the 5-position.
Spiro[indole-3,3’-pyrrolidine]: Similar spirocyclic structure but without the fluorine atom.
Oxindole Derivatives: Contain an oxindole moiety instead of the spiroindole structure.
Uniqueness
5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] is unique due to its combination of a spirocyclic structure and fluorine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H13FN2 |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,3'-pyrrolidine] |
InChI |
InChI=1S/C11H13FN2/c12-8-1-2-10-9(5-8)11(7-14-10)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2 |
InChI Key |
WFJGWEIWBZRHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


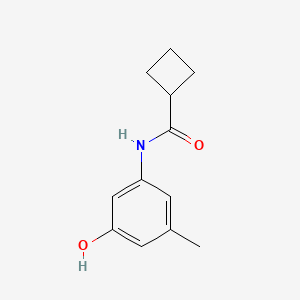
![2-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13209168.png)

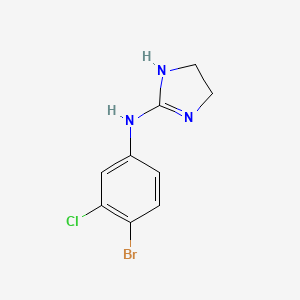
![3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile](/img/structure/B13209185.png)
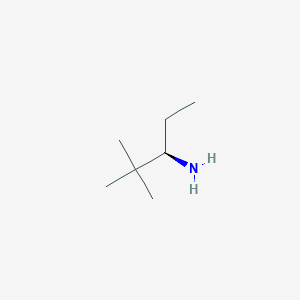


![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13209203.png)
